Succinic acid, p-chloro-alpha-pentylbenzyl ester
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Overview
Description
Succinic acid, p-chloro-alpha-pentylbenzyl ester is a derivative of succinic acid, a dicarboxylic acid with the chemical formula (CH₂)₂(CO₂H)₂. Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular metabolism. The esterification of succinic acid with p-chloro-alpha-pentylbenzyl alcohol results in the formation of this specific ester, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, p-chloro-alpha-pentylbenzyl ester typically involves the esterification of succinic acid with p-chloro-alpha-pentylbenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts and are designed to optimize yield and purity. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, p-chloro-alpha-pentylbenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to succinic acid and p-chloro-alpha-pentylbenzyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Succinic acid and p-chloro-alpha-pentylbenzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Succinic acid, p-chloro-alpha-pentylbenzyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of succinic acid, p-chloro-alpha-pentylbenzyl ester involves its interaction with cellular components and metabolic pathways. As an ester of succinic acid, it can be hydrolyzed to release succinic acid, which then participates in the TCA cycle. This cycle is essential for energy production in cells, and succinic acid plays a role in the generation of ATP. Additionally, the ester may interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound, involved in the TCA cycle and various metabolic processes.
p-Chloro-alpha-pentylbenzyl alcohol: The alcohol used in the esterification process.
Other succinic acid esters: Various esters of succinic acid with different alcohols, each with unique properties and applications.
Uniqueness
Succinic acid, p-chloro-alpha-pentylbenzyl ester is unique due to the presence of the p-chloro-alpha-pentylbenzyl group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
97492-92-7 |
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Molecular Formula |
C16H21ClO4 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)hexoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21ClO4/c1-2-3-4-5-14(12-6-8-13(17)9-7-12)21-16(20)11-10-15(18)19/h6-9,14H,2-5,10-11H2,1H3,(H,18,19) |
InChI Key |
NPIZSKPGNBPLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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